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CCN2 inhibitor OK2

Cat. No.: B12392715
M. Wt: 907.0 g/mol
InChI Key: DNITVPPEDHWZSB-MLYITYKWSA-N
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Description

CCN2 as a Key Regulator of Extracellular Matrix Homeostasis

CCN2 is a pivotal regulator of ECM homeostasis, the balanced process of ECM synthesis and degradation necessary for tissue integrity. jefferson.edujax.org It is known to stimulate the production of key ECM components, such as collagen and fibronectin, by fibroblasts and other cell types. karger.comnih.gov CCN2 often acts in concert with TGF-β, a potent pro-fibrotic cytokine, to drive matrix production. plos.orgresearchgate.net In fact, CCN2 is considered a crucial downstream mediator of many of TGF-β's fibrotic effects. karger.complos.org

Research has demonstrated that CCN2 directly binds to fibronectin, enhancing fibroblast adhesion and spreading on this crucial ECM protein. karger.commolbiolcell.org This interaction is important for wound healing and tissue repair but can become detrimental in chronic conditions, leading to excessive ECM deposition and fibrosis. karger.commolbiolcell.org The inhibitor OK2 targets the C-terminal (CT) domain of CCN2, which is critical for many of its biological functions, including its interaction with cell surface receptors that mediate ECM production. medchemexpress.comresearchgate.netnih.gov By blocking this interaction, OK2 can inhibit the synthesis of ECM proteins. medchemexpress.cominvivochem.com

Diverse Roles of CCN2 in Physiological Processes

Beyond its role in the ECM, CCN2 is involved in a multitude of physiological processes essential for development and tissue maintenance.

Skeletal Development: CCN2 is highly expressed during embryonic development and is critical for chondrogenesis (the formation of cartilage) and subsequent endochondral ossification (bone formation). mdpi.comworldscientific.comfrontiersin.org

Angiogenesis: CCN2 plays a complex role in the formation of new blood vessels. It is expressed in endothelial cells and is required for proper pericyte adhesion and the formation of the endothelial basement membrane, which are essential for vessel stabilization. plos.org

Wound Healing: In response to tissue injury, CCN2 expression is upregulated. It facilitates wound repair by promoting cell adhesion, migration, and the deposition of a provisional matrix. molbiolcell.orgportlandpress.com

Cell Adhesion and Migration: CCN2 promotes the adhesion and migration of various cell types, including fibroblasts and endothelial cells, by interacting with cell surface integrins and HSPGs. nih.govplos.orgmolbiolcell.org

Pathophysiological Significance of CCN2 in Disease Progression

While essential for normal physiology, the dysregulation of CCN2 is a hallmark of many chronic and progressive diseases. mdpi.comkarger.com Its persistent overexpression contributes significantly to pathology, particularly through its pro-fibrotic, pro-inflammatory, and senescence-inducing activities. portlandpress.commdpi.comuu.nl

CCN2 is arguably best known as a central mediator of fibrosis, the excessive scarring of tissues that leads to organ dysfunction and failure. nih.govportlandpress.com It is overexpressed in virtually all fibrotic conditions, including those affecting the kidneys, liver, lungs, and heart. karger.comportlandpress.commdpi.com CCN2 drives fibrosis by:

Stimulating fibroblasts to differentiate into myofibroblasts, the primary cells responsible for excessive collagen deposition. portlandpress.com

Potentiating the pro-fibrotic signaling of TGF-β. karger.complos.org While TGF-β can initiate a fibrotic response, the presence of CCN2 is often required for the development of sustained, chronic fibrosis. karger.com

The development of the specific CCN2 inhibitor OK2 stems directly from this pro-fibrotic role. Research shows that OK2 can significantly alleviate renal fibrosis in preclinical models by blocking the CCN2-mediated activation of signaling pathways that lead to ECM protein synthesis. researchgate.netnih.govacs.org Specifically, OK2 disrupts the interaction between CCN2 and the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling cascades like the STAT3 pathway, which are crucial for fibrosis. medchemexpress.comresearchgate.netinvivochem.com

Table 2: Research Findings on the OK2 Inhibitor

Model System Key Findings Reference
Human Kidney Cells (HK-2) OK2 inhibited CCN2-induced EGFR activation, STAT3 phosphorylation, and ECM protein synthesis in a dose-dependent manner. medchemexpress.cominvivochem.com

| Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis | OK2 administration alleviated renal tubular injury, reduced inflammatory infiltration, suppressed collagen formation, and inhibited the phosphorylation of EGFR and STAT3. | researchgate.netnih.govinvivochem.com |

CCN2 is increasingly recognized as a modulator of inflammation. portlandpress.comuu.nl It can act as a pro-inflammatory mediator, promoting the infiltration of immune cells like macrophages and T lymphocytes into damaged tissue. mdpi.comuu.nl In kidney injury models, CCN2 deficiency was found to reduce the number of infiltrating inflammatory cells and decrease the expression of pro-inflammatory factors. mdpi.comuu.nl CCN2 can also induce the expression of other inflammatory cytokines, such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), further amplifying the inflammatory cascade. nih.govportlandpress.comnih.gov Mechanistically, CCN2 has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammatory responses. mdpi.comuu.nl

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and injury. mdpi.comuu.nl While it can be a protective mechanism against cancer, the accumulation of senescent cells contributes to aging and chronic diseases like fibrosis. mdpi.comresearchgate.net

Recent studies have established a direct link between CCN2 and the induction of cellular senescence. mdpi.comresearchgate.netnih.gov CCN2 can cause cells, including fibroblasts and tubular epithelial cells in the kidney, to enter a senescent state. mdpi.comnih.gov This process is often mediated by the generation of reactive oxygen species (ROS). nih.gov Furthermore, CCN2 itself can be a component of the Senescence-Associated Secretory Phenotype (SASP), a cocktail of pro-inflammatory and matrix-remodeling factors secreted by senescent cells. mdpi.com This creates a harmful feedback loop where CCN2 promotes senescence, and senescent cells, in turn, secrete more CCN2, perpetuating tissue damage and fibrosis. mdpi.com Studies in CCN2-deficient mice have shown that the absence of CCN2 protects against the development of cellular senescence and subsequent kidney fibrosis following injury. mdpi.comuu.nlresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62N14O9 B12392715 CCN2 inhibitor OK2

Properties

Molecular Formula

C42H62N14O9

Molecular Weight

907.0 g/mol

IUPAC Name

2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine

InChI

InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

DNITVPPEDHWZSB-MLYITYKWSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O

Origin of Product

United States

Discovery and Preclinical Development of Ccn2 Inhibitor Ok2

Strategic Rationale for CCN2/EGFR Interaction Inhibition

Cellular communication network-2 (CCN2), also known as connective tissue growth factor (CTGF), is a multifunctional protein implicated in various cellular processes, including fibrosis. researchgate.netmdpi.com It is considered a biomarker for fibrosis and a potential therapeutic target for kidney diseases. researchgate.netcore.ac.uk CCN2 is a matricellular protein composed of four distinct structural modules that can act as both a structural component of the extracellular matrix and a growth factor. researchgate.netfrontiersin.org

Research has identified CCN2 as a novel, non-canonical ligand for the Epidermal Growth Factor Receptor (EGFR). core.ac.ukresearchgate.net The C-terminal (CT) module of CCN2, specifically, binds directly to the EGFR, activating downstream signaling pathways that contribute to proinflammatory and profibrotic responses in the kidney. acs.orgresearchgate.netresearchgate.net This activation of EGFR by CCN2 has been shown to induce the production of extracellular matrix (ECM) proteins and promote epithelial-mesenchymal transition (EMT), both of which are key events in the progression of renal fibrosis. researchgate.net Therefore, inhibiting the specific interaction between CCN2 and EGFR presents a targeted therapeutic strategy to disrupt these pathological processes. nih.govacs.org

Design Principles of Peptide-Based Inhibitors

The development of inhibitors for protein-protein interactions (PPIs) like the CCN2-EGFR binding presents a significant challenge due to the typically large and flat interfaces involved. nih.govnih.gov Peptide-based inhibitors are well-suited for this challenge as they can be designed to mimic the key structural domains of the natural binding partners, offering high specificity and affinity. nih.govfrontiersin.org

A primary strategy in designing such inhibitors is to identify the "hot spots" or critical amino acid residues at the PPI interface that are essential for binding. nih.gov These residues can then be used to construct oligopeptides that competitively inhibit the interaction. nih.gov To overcome common challenges with peptide therapeutics, such as poor stability and cell permeability, several design principles are employed:

Cyclization: Constraining the peptide into a cyclic structure can pre-organize it into the active conformation, which reduces the entropic penalty of binding and enhances affinity. researchgate.netfrontiersin.org Cyclization also increases stability by making the peptide less susceptible to degradation by proteases. researchgate.netnih.gov

Backbone Modification: Alterations to the peptide backbone, such as the inclusion of non-natural amino acids (e.g., D-amino acids) or the creation of peptoids, can improve proteolytic stability and bioavailability. nih.gov

Rational Modification: Based on the structure of the target, unimportant side chains can be modified to enhance properties like solubility or binding affinity without disrupting the core interaction. nih.gov

These principles guide the creation of potent, stable, and specific peptide-based PPI inhibitors. frontiersin.orgmdpi.com

Identification of OK2 as a Potent and Specific CCN2/EGFR Interaction Inhibitor

Through a structure-activity relationship study aimed at developing potent and stable inhibitors of the CCN2/EGFR interaction, the 7-mer cyclic peptide OK2 was identified. nih.govacs.org OK2 was found to be a specific inhibitor that effectively blocks the CCN2/EGFR interaction by binding to the C-terminal (CT) domain of CCN2. nih.govacs.orginvivochem.com

In vitro studies using human kidney (HK-2) cells demonstrated that OK2 potently inhibits key downstream effects of the CCN2/EGFR signaling cascade. invivochem.com Specifically, OK2 was shown to suppress CCN2-induced:

EGFR activation invivochem.com

STAT3 phosphorylation nih.govacs.orgresearchgate.net

Synthesis of extracellular matrix (ECM) proteins nih.govacs.orgresearchgate.net

The inhibitory effect on ECM protein synthesis was observed to be dose-dependent, with a significant blocking effect seen at a concentration of 20 μM. invivochem.com These findings establish OK2 as a potent and specific inhibitor of the targeted protein-protein interaction. nih.govacs.org

Structure-Activity Relationship (SAR) Studies Guiding OK2 Development

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org By systematically modifying a compound's structure and assessing the impact on its function, researchers can optimize for potency, selectivity, and other pharmacological properties. wikipedia.orgoncodesign-services.com

The development of OK2 was guided by a rational design approach focused on creating peptide-based inhibitors that could effectively disrupt the CCN2/EGFR interaction. nih.govnih.govnih.gov This process begins with identifying the key residues at the protein-protein interface that are crucial for the binding interaction. mdpi.com

Starting with lead peptides, a series of modifications are synthesized and tested to improve their inhibitory activity. oncodesign-services.com For peptide inhibitors like OK2, modifications often include:

Amino Acid Substitution: Replacing specific amino acids to enhance binding affinity or stability.

Cyclization: As mentioned, creating a cyclic peptide to improve stability and pre-organize the structure for binding. researchgate.netnih.gov

Backbone Alterations: Introducing non-natural components to resist enzymatic degradation. nih.gov

This iterative process of design, synthesis, and testing allows for the refinement of the peptide structure to achieve optimal activity, leading to the identification of a lead candidate like OK2. nih.govoncodesign-services.com

Through SAR studies, the specific structural features of the peptide inhibitor that are essential for its function are determined. gardp.orgwikipedia.org For OK2, it was revealed that the 7-mer cyclic peptide structure is a key motif for its potent inhibitory activity against the CCN2/EGFR interaction. nih.govacs.org The specific sequence and conformation of the amino acids within this cyclic structure are critical for its ability to bind to the CT domain of CCN2 with high affinity and specificity. acs.orgresearchgate.net This binding prevents CCN2 from engaging with and activating EGFR, thereby blocking the downstream signaling that leads to fibrosis. nih.govresearchgate.netinvivochem.com The elucidation of these critical motifs is essential for understanding the inhibitor's mechanism of action and for the future design of even more effective therapeutic agents. researchgate.net

Molecular Mechanisms of Ccn2/egfr Interaction Blockade by Ok2

CCN2 as a Non-Canonical Epidermal Growth Factor Receptor (EGFR) Ligand

Cellular communication network factor 2 (CCN2), also known as connective tissue growth factor (CTGF), has been identified as a novel, non-canonical ligand for the epidermal growth factor receptor (EGFR). nih.govresearchgate.netresearchgate.net Unlike canonical EGFR ligands, CCN2 is a matricellular protein with a complex structure comprising four distinct modules. nih.govnih.gov Its interaction with EGFR initiates signaling cascades implicated in various physiological and pathological processes, including tissue repair and fibrosis. nih.govresearchgate.net

Scientific evidence has firmly established the direct physical interaction between CCN2 and EGFR. nih.govnih.gov Surface plasmon resonance studies have demonstrated that CCN2 binds to the extracellular domain of EGFR. nih.govresearchgate.net This binding is primarily mediated by the C-terminal (CT) domain of CCN2, also referred to as module IV (CCN2(IV)). nih.govresearchgate.netnih.gov In vivo studies in mice have shown that injected CCN2(IV) localizes with and binds to EGFR in kidney tubular epithelial cells. nih.govresearchgate.net This direct binding is a crucial initiating event for the subsequent activation of EGFR-mediated cellular responses. researchgate.netresearchgate.net

Upon binding to EGFR, CCN2 triggers the activation of the receptor and its downstream signaling pathways. researchgate.netnih.gov This activation is characterized by the phosphorylation of specific tyrosine residues on the EGFR molecule. nih.govresearchgate.net For instance, the C-terminal module of CCN2 (CCN2(IV)) has been shown to increase EGFR phosphorylation in both human and murine kidney tubular cells. researchgate.net This receptor activation, in turn, initiates a cascade of intracellular events, including the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is a key component of the MAP Kinase signaling system. nih.govresearchgate.net The activation of these pathways by the CCN2/EGFR interaction can lead to various cellular responses, including the overexpression of proinflammatory and profibrotic factors. nih.govresearchgate.net

Mechanism of OK2 Action: Binding to the C-Terminal (CT) Domain of CCN2

OK2 is a 7-mer cyclic peptide specifically designed as an inhibitor of the CCN2/EGFR interaction. researchgate.net The primary mechanism of action for OK2 involves its direct binding to the C-terminal (CT) domain of the CCN2 protein. researchgate.netmedchemexpress.commedchemexpress.com By targeting and binding to this specific domain, OK2 effectively blocks the site on CCN2 that is responsible for its interaction with EGFR. researchgate.net This targeted disruption prevents CCN2 from acting as a ligand for EGFR, thereby inhibiting the initiation of the associated downstream signaling. researchgate.netmedchemexpress.com

Consequences of OK2-Mediated Disruption of CCN2/EGFR Interaction

The blockade of the CCN2/EGFR interaction by OK2 leads to significant downstream molecular consequences, primarily the inhibition of signaling pathways that are activated by CCN2.

A direct result of OK2's action is the inhibition of EGFR activation. medchemexpress.com By preventing CCN2 from binding to EGFR, OK2 effectively stops the CCN2-induced phosphorylation of the receptor. medchemexpress.com This, in turn, prevents the activation of downstream signaling molecules that rely on an activated EGFR. For example, the binding of CCN2 to EGFR has been shown to suppress the phosphorylation of c-Src and extracellular signal-regulated kinase (ERK). nih.gov Therefore, by disrupting the initial CCN2/EGFR interaction, OK2 can prevent these subsequent phosphorylation events.

One of the critical downstream pathways affected by the CCN2/EGFR axis is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The activation of EGFR by CCN2 can lead to the phosphorylation of STAT3. researchgate.net OK2 has demonstrated potent activity in inhibiting this CCN2/EGFR-induced STAT3 phosphorylation. researchgate.netmedchemexpress.com In studies using human kidney 2 (HK-2) cells, OK2 was shown to inhibit STAT3 phosphorylation in a dose-dependent manner. medchemexpress.com This suppression of STAT3 phosphorylation is a key consequence of OK2's ability to disrupt the CCN2/EGFR interaction and is linked to the reduction of extracellular matrix protein synthesis. researchgate.netmedchemexpress.com

Interactive Data Table: Summary of OK2's Molecular Interactions

Interacting Molecule Binding Site/Target Consequence of Interaction
OK2 C-Terminal (CT) Domain of CCN2 Blocks CCN2/EGFR interaction
CCN2 Epidermal Growth Factor Receptor (EGFR) Activates EGFR signaling
Activated EGFR Downstream signaling proteins (e.g., STAT3) Phosphorylation and activation of downstream pathways

Cellular and Molecular Effects of Ok2

Modulation of Extracellular Matrix (ECM) Protein Synthesis

A hallmark of fibrosis is the excessive deposition of extracellular matrix components. researchgate.net OK2 has demonstrated potent activity in inhibiting the synthesis of ECM proteins in cellular models. researchgate.net This inhibitory effect is dose-dependent, with studies showing a significant blockade of ECM production starting at a concentration of 20 μM. medchemexpress.com The primary action of OK2 is to prevent the CCN2-mediated signaling that stimulates cells like renal tubular epithelium to overproduce key matrix proteins. researchgate.netmedchemexpress.com

Fibronectin is a critical ECM glycoprotein (B1211001) that is often upregulated in fibrotic conditions. Research has shown that treatment with OK2 leads to a substantial reduction in fibronectin synthesis. medchemexpress.com By blocking the CCN2/EGFR signaling pathway, OK2 effectively curtails one of the primary stimuli for fibronectin production in the context of renal fibrosis. researchgate.netmedchemexpress.com

Type I collagen is the most abundant collagen in the body and a major structural component of the fibrotic scar. The inhibition of the CCN2/EGFR interaction by OK2 results in a marked decrease in the synthesis of type I collagen. medchemexpress.com This effect is a direct consequence of downregulating the pro-fibrotic signaling cascade that would otherwise drive its production. medchemexpress.com

Target ProteinObserved EffectEffective ConcentrationReference
General ECM ProteinsDose-dependent inhibition of synthesisSignificant effect starting at 20 μM medchemexpress.com
FibronectinVast majority of synthesis reducedNot specified medchemexpress.com
Type I CollagenVast majority of synthesis reducedNot specified medchemexpress.com

Impact on Cell-Specific Responses

The effects of OK2 have been investigated in specific cell types that are central to the development of fibrosis, particularly in the context of chronic kidney disease.

The human kidney-2 (HK-2) cell line, a model for renal proximal tubular epithelial cells, has been instrumental in elucidating the cellular effects of OK2. medchemexpress.com In these cells, OK2 has been shown to inhibit key pathological events that drive renal fibrosis. researchgate.netmedchemexpress.com Treatment of HK-2 cells with OK2 over a 24-hour period at concentrations ranging from 0 to 100 μM effectively inhibits EGFR activation and the subsequent phosphorylation of STAT3, a critical downstream signaling molecule. medchemexpress.com This action directly leads to the observed reduction in ECM protein synthesis, demonstrating the compound's efficacy in a cellular model of renal fibrosis. researchgate.netmedchemexpress.com

Cellular ProcessEffect of OK2 TreatmentConcentration RangeReference
EGFR ActivationInhibited0-100 μM medchemexpress.com
STAT3 PhosphorylationInhibited0-100 μM researchgate.netmedchemexpress.com
ECM Protein SynthesisInhibited0-100 μM researchgate.netmedchemexpress.com

While the effects of OK2 have been characterized in renal cells, specific studies detailing the direct effects of the OK2 inhibitor on human endothelial cells are not extensively covered in the available literature. However, the target of OK2, the CCN2 protein, is known to play a complex role in endothelial cell biology. CCN2 is highly expressed in endothelial cells during development and is involved in regulating angiogenesis, the formation of new blood vessels. plos.orgnih.gov It mediates endothelial cell adhesion, migration, and survival, often through interactions with cell surface integrins. plos.org The role of CCN2 in angiogenesis is multifaceted, with both pro- and anti-angiogenic effects reported, suggesting its function is highly context-dependent. nih.gov For instance, another novel angiogenic inhibitor, DN-9693, has been shown to inhibit the induction of CCN2 by Vascular Endothelial Growth Factor (VEGF) in human umbilical vein endothelial cells (HUVECs). nih.govaacrjournals.org This indicates that modulating CCN2 activity in endothelial cells is a relevant therapeutic strategy, though the specific impact of OK2 on this cell type remains to be fully elucidated.

Regulation of Fibrogenic Signaling Pathways

The primary molecular mechanism of OK2 is the targeted regulation of a key fibrogenic signaling pathway. researchgate.netmedchemexpress.com Fibrosis is often driven by the overactivity of growth factor signaling that promotes cellular proliferation and matrix deposition. nih.gov OK2 acts by specifically blocking the interaction between CCN2 and EGFR. researchgate.netmedchemexpress.com This disruption prevents the activation of the EGFR signaling cascade, which is a known driver of fibrosis. medchemexpress.comnih.gov A critical downstream consequence of inhibiting EGFR is the prevention of STAT3 phosphorylation. researchgate.netmedchemexpress.com The EGFR-STAT3 signaling axis is a crucial pathway that, when activated, leads to the transcription of genes responsible for producing ECM proteins like fibronectin and type I collagen. medchemexpress.com By inhibiting this pathway at an early, upstream point, OK2 effectively halts the molecular machinery responsible for the progression of fibrosis in relevant cell models. researchgate.netmedchemexpress.com

Lack of Publicly Available Data on the Cellular and Molecular Effects of CCN2 Inhibitor OK2

Following a comprehensive search of scientific literature and research databases, it has been determined that there is currently insufficient publicly available information to generate a detailed article on the specific cellular and molecular effects of the compound "this compound."

Searches for the compound in conjunction with the specified signaling pathways—including ERK, Smad, p65, NF-κB, NLRP3/Inflammasome, RIPK3, and NRF2 pathways—did not yield any detailed research findings, peer-reviewed articles, or data compilations that would allow for a scientifically accurate and thorough discussion as outlined in the requested structure.

Therefore, it is not possible to provide an article that meets the required standards of detail and scientific accuracy regarding the molecular and cellular mechanisms of "this compound." The creation of content for the requested sections would require speculation, which would compromise the integrity and factual basis of the article. Further research and publication on this specific inhibitor are needed before a comprehensive summary of its effects can be compiled.

Effects on Cellular Senescence Markers

While direct studies on the specific effects of the this compound on cellular senescence markers are not extensively documented in current literature, the role of its target, Cellular Communication Network Factor 2 (CCN2), in promoting cellular senescence is well-established. Cellular senescence is a state of irreversible cell cycle arrest that contributes to age-related pathologies and fibrosis. By inhibiting CCN2, OK2 is postulated to modulate the senescence-associated phenotype.

CCN2 has been shown to induce cellular senescence in various cell types, including fibroblasts and endothelial cells. nih.govnih.govresearchgate.net This process is characterized by the upregulation of specific biomarkers. Key markers of cellular senescence that are influenced by CCN2 include:

Senescence-Associated β-Galactosidase (SA-β-gal): Increased activity of this lysosomal enzyme is a hallmark of senescent cells. nih.govwikipedia.orgfrontiersin.org Studies have demonstrated that CCN2 can induce SA-β-gal activity. nih.govnih.gov

p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of the cell cycle and are often upregulated in senescent cells. nih.govresearchgate.netyoutube.comyoutube.com Research has shown that CCN2 can activate p53 and induce the expression of p16INK4a, another key senescence marker. nih.govresearchgate.net In kidney injury models, CCN2 deficiency has been linked to a reduction in senescence markers, including p21 (also known as Cdkn1a). nih.gov

Given that OK2 functions by inhibiting the interaction between CCN2 and the Epidermal Growth Factor Receptor (EGFR), it is hypothesized that OK2 may prevent or reverse the induction of these senescence markers by blocking the downstream signaling cascades initiated by CCN2. By disrupting the CCN2/EGFR axis, OK2 could potentially suppress the activation of pathways leading to the expression of SA-β-gal, p53, and p21, thereby mitigating the pro-fibrotic and aging-related effects associated with cellular senescence. Further research is needed to directly confirm the effects of OK2 on these specific markers.

Interaction with Other Key Fibrotic Mediators (e.g., TGF-β, Ang II)

The therapeutic potential of the this compound is further underscored by its likely modulation of key fibrotic mediators, namely Transforming Growth Factor-beta (TGF-β) and Angiotensin II (Ang II). Although direct studies detailing the specific interactions of OK2 with these molecules are limited, the well-documented interplay between CCN2 and these pathways provides a strong basis for its mechanism of action.

Interaction with TGF-β:

TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrotic diseases. CCN2 is a critical downstream mediator of many of the pro-fibrotic effects of TGF-β. plos.orgnih.gov The interaction is complex and involves several mechanisms:

CCN2 as a downstream effector: TGF-β stimulates the production of CCN2, which in turn mediates many of its fibrotic actions, such as extracellular matrix deposition. nih.gov

Modulation of TGF-β signaling: CCN2 is required for the TGF-β-induced phosphorylation of Smad1 and Erk1/2, key signaling molecules in the fibrotic cascade. plos.orgnih.govsemanticscholar.org However, it appears to be unnecessary for the activation of Smad3. plos.orgnih.govsemanticscholar.org

Receptor expression: CCN2 can increase the expression of TGF-β receptor type II (TβRII), thereby amplifying the cellular response to TGF-β. nih.govmdpi.comdoc.gov This effect can be dependent on EGFR and SMAD activation. nih.govmdpi.com

Feedback loops: An autocrine loop may exist where the TGF-β/Smad1 pathway and CCN2 signaling regulate each other's expression, perpetuating the fibrotic response. plos.orgsemanticscholar.org

Interaction with Angiotensin II:

Angiotensin II is another powerful pro-fibrotic agent, particularly implicated in renal and cardiovascular fibrosis. nih.govnih.govnih.gov It exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R). nih.govmdpi.com The pro-fibrotic actions of Ang II are often mediated by the subsequent induction of other growth factors, including TGF-β. nih.gov

While direct evidence of OK2's interaction with the Ang II pathway is not yet available, the known connections between Ang II, CCN2, and fibrosis suggest a potential interplay. Ang II is known to be a pro-inflammatory molecule that can activate renal cells and fibroblasts, leading to increased synthesis of extracellular matrix proteins. nih.govnih.gov Given that CCN2 is a central mediator in fibrosis, it is likely that Ang II-induced fibrosis involves the upregulation of CCN2. Therefore, by inhibiting CCN2 activity, OK2 could potentially interfere with the downstream fibrotic consequences of Ang II signaling.

Preclinical Efficacy of Ok2 in Organ Fibrosis Models

Renal Fibrosis and Chronic Kidney Disease (CKD) Models

OK2 has been extensively studied in the context of renal fibrosis, a common final pathway for chronic kidney disease (CKD) which currently lacks effective pharmacological treatments. nih.gov Research highlights OK2 as a specific inhibitor of the interaction between Cellular Communication Network Factor 2 (CCN2) and the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway in the progression of kidney fibrosis. nih.govmedchemexpress.com

Alleviation of Fibrotic Phenotypes in Unilateral Ureteral Obstruction (UUO) Mouse Models

The Unilateral Ureteral Obstruction (UUO) mouse model is a well-established method for inducing renal fibrosis. nih.govmdpi.com In this model, OK2 has demonstrated a remarkable ability to alleviate the fibrotic phenotype. nih.govresearchgate.netresearcher.life Studies have shown that administration of OK2 significantly reduces renal fibrosis in UUO mice. researchgate.netresearcher.lifemdpi.com This is achieved by blocking the CCN2-induced activation of the EGFR/STAT3 signaling pathway. medchemexpress.com

Reduction of Renal Tubular Injury and Inflammatory Infiltration

A key aspect of kidney disease is renal tubular injury, which can lead to inflammation and further damage. medscape.comfrontiersin.orgfrontiersin.org Preclinical studies have shown that OK2 effectively alleviates renal tubular injury and reduces inflammatory infiltration in the kidneys of UUO mice. medchemexpress.com This protective effect is linked to its ability to inhibit the phosphorylation of EGFR and STAT3, which are crucial mediators of the inflammatory and fibrotic response. medchemexpress.com

Exploration in Other Fibrotic Conditions (e.g., Liver Fibrosis)

While the primary focus of OK2 research has been on renal fibrosis, its mechanism of action suggests potential applications in other fibrotic conditions. The CCN2/EGFR pathway is implicated in fibrosis in various organs. researchgate.net Although direct studies of OK2 in liver fibrosis are not as extensive, related research on inhibiting CCN2 has shown promise in mitigating liver fibrosis. researchgate.net The development of animal models for liver fibrosis, such as those induced by carbon tetrachloride (CCl4) or bile duct ligation, provides a platform for future investigations into the efficacy of OK2 in this context. frontiersin.orgmdpi.comnih.gov

Insights into OK2 as a Therapeutic Strategy for Fibrotic Disorders

The preclinical data strongly support OK2 as a viable therapeutic strategy for fibrotic disorders, particularly those driven by the CCN2/EGFR pathway. nih.govresearchgate.net By specifically targeting this interaction, OK2 offers a more focused approach compared to broader anti-inflammatory or anti-fibrotic agents. revvity.come-jyms.org Its ability to inhibit key downstream signaling molecules like STAT3 and reduce the synthesis of ECM proteins underscores its potential to halt or even reverse the progression of fibrosis. medchemexpress.comresearchgate.net Further research and clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients suffering from debilitating fibrotic diseases. nih.govosf.iocemm.at

Advanced Research Methodologies and Techniques Employed in Ok2 Research

In Vitro Assays for Target Engagement and Pathway Analysis

A variety of sophisticated in vitro assays have been employed to investigate how OK2 interacts with its molecular targets and influences cellular pathways. These laboratory-based techniques provide a controlled environment to dissect the specific effects of the inhibitor at a cellular and molecular level.

Cell-Based Assays for ECM Protein Synthesis

To assess the impact of OK2 on the production of extracellular matrix (ECM) proteins, a key process in fibrosis, researchers have utilized cell-based assays. researchgate.netacs.org In these experiments, human kidney 2 (HK-2) cells are often used as a model system. medchemexpress.cominvivochem.com These cells are treated with varying concentrations of OK2, and the synthesis of ECM proteins like fibronectin and type I collagen is subsequently measured. medchemexpress.cominvivochem.com Studies have demonstrated that OK2 can inhibit the synthesis of these proteins in a dose-dependent manner, with significant effects observed at concentrations as low as 20 μM. invivochem.com This inhibition of ECM protein production is a crucial indicator of OK2's potential to counteract fibrotic processes. researchgate.netacs.org

Table 1: Effect of OK2 on ECM Protein Synthesis in HK-2 Cells

Concentration of OK2 (μM) Inhibition of EGFR-mediated ECM protein synthesis
0 Baseline
4 -
20 Significant blocking effect
100 Dose-dependent inhibition

Data derived from studies on HK-2 cells treated for 24 hours. medchemexpress.cominvivochem.com

Western Blotting for Protein Phosphorylation and Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In OK2 research, this method has been pivotal in analyzing the phosphorylation status and expression levels of key signaling proteins. mdpi.com For instance, Western blot analyses have shown that OK2 can inhibit the phosphorylation of both the epidermal growth factor receptor (EGFR) and STAT3. researchgate.netacs.orginvivochem.com This is significant because the CCN2/EGFR signaling pathway, which involves the phosphorylation of these proteins, is a known driver of the fibrotic process. researchgate.netacs.org By blocking this phosphorylation, OK2 effectively disrupts a critical cascade that leads to fibrosis. The technique has also been used to confirm the reduced expression of ECM proteins like fibronectin and type I collagen following OK2 treatment. invivochem.com

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool for measuring the expression levels of specific genes. thermofisher.com In the context of OK2 research, qPCR would be employed to determine how the inhibitor affects the transcription of genes involved in fibrosis. This includes genes encoding ECM proteins, pro-inflammatory cytokines, and other molecules that contribute to the fibrotic microenvironment. By quantifying the messenger RNA (mRNA) levels of these genes, researchers can gain insights into the upstream mechanisms through which OK2 exerts its anti-fibrotic effects.

Live-Cell Confocal Microscopy for Receptor Localization and Binding

Live-cell confocal microscopy allows for the visualization of cellular processes in real-time and in three dimensions. confocalnl.com This technique has been instrumental in understanding the interaction between CCN2 and its receptor, EGFR. researchgate.net In studies investigating the broader context of CCN2, fluorescently labeled CCN2 has been observed binding to tubular epithelial cells in the kidney. researchgate.net Furthermore, live-cell imaging can be used to track the localization and trafficking of receptors within the cell upon stimulation. nih.gov In the case of OK2, this methodology could be used to directly visualize how the inhibitor blocks the binding of CCN2 to EGFR on the cell surface, providing direct evidence of its target engagement. figshare.com

In Vivo Animal Models for Efficacy Assessment

To evaluate the therapeutic efficacy of OK2 in a living organism, researchers have turned to well-established animal models that mimic human diseases.

Unilateral Ureteral Obstruction (UUO) Models in Rodents

The unilateral ureteral obstruction (UUO) model is a widely used and reproducible rodent model for inducing renal fibrosis. nih.govkrcp-ksn.org This surgical procedure involves the ligation of one ureter, which leads to a rapid and progressive fibrosis in the obstructed kidney. nih.govgubra.dk This model is considered to be a good representation of human chronic obstructive nephropathy. nih.gov In studies involving OK2, mice subjected to UUO have shown a significant reduction in renal fibrosis after treatment with the inhibitor. researchgate.netacs.orgfigshare.com Histological analysis of the kidneys from these mice reveals decreased collagen deposition and reduced inflammatory infiltration. invivochem.com Furthermore, molecular analysis confirms that OK2 treatment inhibits the phosphorylation of EGFR and STAT3 in the obstructed kidneys, consistent with the in vitro findings. invivochem.com

Table 2: Findings from UUO Rodent Models Treated with OK2

Parameter Observation in OK2-Treated UUO Mice
Renal Fibrosis Significantly alleviated researchgate.netacs.orgmdpi.comfigshare.com
Collagen Formation Suppressed invivochem.com
Renal Tubular Injury Alleviated invivochem.com
Inflammatory Infiltration Alleviated invivochem.com
EGFR Phosphorylation Inhibited invivochem.com
STAT3 Phosphorylation Inhibited invivochem.com
Fibronectin Synthesis Decreased invivochem.com
Type I Collagen Synthesis Decreased invivochem.com

Findings are based on studies where OK2 was administered to rodent UUO models. researchgate.netacs.orginvivochem.commdpi.comfigshare.comnih.govgubra.dk

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in relevant animal models are crucial for understanding the physiological effects of a drug candidate and its mechanism of action in vivo. For the CCN2 inhibitor OK2, a key animal model employed has been the unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing kidney fibrosis.

In a significant study, the 7-mer cyclic peptide OK2 was shown to potently inhibit the interaction between CCN2 and the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org This inhibitory action is critical, as the CCN2-EGFR signaling pathway is a known driver of fibrotic processes. The administration of OK2 in the UUO mouse model resulted in a marked alleviation of renal fibrosis. nih.govacs.orgfigshare.com This was evidenced by a significant reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a downstream effector in the CCN2/EGFR pathway, and a decrease in the synthesis of extracellular matrix (ECM) proteins, which are the hallmark of fibrosis. nih.govacs.org

The pharmacodynamic effects of OK2 in the UUO mouse model are summarized below:

ModelKey FindingsDownstream EffectsPathological Outcome
Unilateral Ureteral Obstruction (UUO) Mouse Model OK2, a 7-mer cyclic peptide, effectively blocks the interaction between CCN2 and EGFR by binding to the CT domain of CCN2. nih.govacs.org- Inhibition of CCN2/EGFR-induced STAT3 phosphorylation. nih.govacs.org- Reduction in cellular ECM protein synthesis. nih.govacs.orgSignificant alleviation of renal fibrosis. nih.govacs.orgfigshare.com

These findings underscore the therapeutic potential of OK2 in diseases characterized by excessive fibrosis, such as chronic kidney disease. nih.govacs.org

Biophysical Techniques for Molecular Interaction Analysis

To comprehend the precise mechanism by which OK2 inhibits CCN2 function, sophisticated biophysical techniques have been employed. These methods allow for a detailed analysis of the molecular interactions between the inhibitor and its protein target.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding affinity and kinetics of molecular interactions in real-time. biotechniques.com In the context of CCN2 research, SPR has been instrumental in characterizing the interactions between CCN2 and its various binding partners. nih.gov The technique allows for the quantitative determination of binding affinities, which is essential for ranking the priority of different protein-protein interactions. nih.gov

While specific SPR data for the direct interaction between OK2 and CCN2 is not yet widely published, the methodology has been successfully applied to study the binding of CCN2 to other proteins, such as the Receptor Activator of NF-kappa B (RANK). nih.gov These studies have confirmed notable binding affinity and have helped to elucidate the role of CCN2 in signaling pathways, such as those involved in osteoclastogenesis. nih.gov The application of SPR is crucial for understanding the broader interaction network of CCN2 and provides a framework for how the binding of inhibitors like OK2 could be quantitatively assessed. nih.govcnr.it

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is invaluable for visualizing and understanding the binding mode of a small molecule inhibitor within the protein's binding site.

In the research leading to the development of OK2, molecular docking simulations were performed to model the interaction between various peptide inhibitors and CCN2. acs.org These simulations revealed that OK2, a cyclic peptide, likely binds to the C-terminal (CT) domain of CCN2. nih.govacs.org This is a critical finding, as it is this domain of CCN2 that is understood to interact with EGFR. By binding to this site, OK2 effectively disrupts the CCN2/EGFR interaction, thereby inhibiting the downstream signaling that leads to fibrosis. nih.govacs.org The insights gained from molecular docking have been fundamental in the rational design and optimization of peptide-based inhibitors targeting CCN2. acs.org

Genetic Approaches in CCN2 Research (e.g., Conditional Knockout Models)

Genetic approaches, particularly the use of knockout mouse models, have been foundational in defining the physiological and pathological roles of CCN2. These models involve the targeted deletion of the Ccn2 gene to study the resulting phenotype.

Studies using global Ccn2 knockout mice have revealed the critical role of this protein in normal skeletal development. frontiersin.org However, for studying the role of CCN2 in adult pathology, inducible or conditional knockout models are often more informative, as they allow for the deletion of the gene at a specific time or in a specific tissue. For instance, inducible Ccn2 knockout mice have been used to investigate the role of CCN2 in doxorubicin-induced cardiac damage. wuxibiology.com In these studies, the deletion of Ccn2 was found to mitigate some of the deleterious cardiac effects of the chemotherapy drug, suggesting that targeting CCN2 could be a therapeutic strategy to prevent cardiotoxicity. wuxibiology.com These genetic models provide a powerful tool to validate the therapeutic rationale for CCN2 inhibitors like OK2 by demonstrating the pathological consequences of CCN2's presence in disease states. wuxibiology.com

Future Directions and Translational Research Perspectives for Ok2

Investigation of Additional Cellular and Molecular Targets of OK2

Initial research has successfully identified the primary mechanism of OK2, which involves the inhibition of the interaction between Cellular Communication Network Factor 2 (CCN2) and the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org This action effectively blocks downstream signaling pathways, such as STAT3 phosphorylation, that are crucial for the synthesis of extracellular matrix (ECM) proteins involved in fibrosis. researchgate.netmdpi.com

However, the complete cellular and molecular target profile of OK2 is likely more complex. openaccessjournals.comunivie.ac.atnih.gov Future investigations should aim to uncover additional binding partners and signaling pathways that may be modulated by OK2. A comprehensive understanding of its mechanism of action is essential for predicting its full therapeutic effects and potential off-target activities. Techniques such as affinity chromatography, mass spectrometry, and global phosphoproteomics can be employed to identify novel interacting proteins and affected signaling cascades.

Exploring Broader Pathological Applications of OK2 beyond Kidney Fibrosis

While the initial focus of OK2 development has been on its efficacy in mitigating kidney fibrosis, the central role of CCN2 in various fibrotic and pathological processes suggests that OK2 may have broader therapeutic applications. nih.govacs.orgfrontiersin.org CCN2 is implicated in the pathogenesis of fibrosis in other organs, including the liver, lungs, and skin, as well as in certain cancers. nih.govfrontiersin.org

Future research should explore the efficacy of OK2 in preclinical models of these diseases. For instance, its potential to halt or reverse liver fibrosis, a condition with limited treatment options, warrants investigation. Similarly, its role in idiopathic pulmonary fibrosis (IPF) and systemic sclerosis could be explored. mayoclinic.orgnih.gov In the context of cancer, where CCN2 can promote tumor growth and metastasis, OK2 could be evaluated as a potential anti-cancer agent, either alone or in combination with existing therapies. frontiersin.org

Table 1: Potential Pathological Applications of OK2

Disease AreaRationale for InvestigationPotential Therapeutic Benefit
Liver Fibrosis CCN2 is a known mediator of hepatic stellate cell activation and collagen deposition. researchgate.netInhibition of liver scarring and progression to cirrhosis.
Idiopathic Pulmonary Fibrosis (IPF) CCN2 contributes to the excessive deposition of ECM in the lungs. nih.govSlowing the decline of lung function and improving patient outcomes.
Systemic Sclerosis CCN2 is overexpressed in the skin and affected organs, driving fibrosis.Reduction of skin thickening and internal organ damage.
Cancer CCN2 is involved in tumor growth, angiogenesis, and metastasis in several cancers. frontiersin.orgInhibition of tumor progression and enhancement of chemotherapy efficacy.
Diabetic Nephropathy CCN2 is a key factor in the development of kidney damage in diabetes. researchgate.netPrevention or delay of end-stage renal disease in diabetic patients.
Cardiovascular Fibrosis CCN2 contributes to cardiac fibrosis and remodeling after injury.Attenuation of heart failure development and improvement of cardiac function.

Strategies for Optimizing Peptide-Based CCN2 Inhibition

While OK2 has shown significant promise, optimizing its properties as a peptide-based inhibitor is a critical next step for its clinical translation. nih.govacs.org

Development of Novel Cyclic Peptide Analogs

The cyclic structure of OK2 contributes to its stability and potency. mdpi.comscribd.com Further development of novel cyclic peptide analogs can lead to even more effective inhibitors. nih.gov This can be achieved through various strategies, including:

Amino Acid Substitution: Systematically replacing amino acids in the OK2 sequence to identify residues critical for binding and activity.

Ring Size Modification: Altering the number of amino acids in the cyclic peptide to optimize its conformation for target engagement.

Incorporation of Non-natural Amino Acids: Introducing synthetic amino acids to enhance stability, and cell permeability. researchgate.net

Enhancing Specificity and Potency of Inhibitors

The goal of optimization is to develop inhibitors with high specificity for CCN2, minimizing off-target effects, and increased potency, allowing for lower therapeutic doses. researchgate.net Structure-activity relationship (SAR) studies, guided by computational modeling and experimental testing, will be instrumental in designing next-generation inhibitors with improved pharmacological profiles. acs.org The use of techniques like mRNA display and phage display can facilitate the screening of large peptide libraries to identify candidates with superior binding affinity and specificity. researchgate.net

Synergistic Therapeutic Approaches Combining OK2 with Other Anti-Fibrotic Agents

Fibrosis is a complex process involving multiple pathways. nih.gov Therefore, combination therapy represents a promising strategy for achieving enhanced therapeutic efficacy. mdpi.combiorxiv.org Future studies should investigate the potential synergistic effects of combining OK2 with other anti-fibrotic agents that target different aspects of the fibrotic cascade.

For example, combining OK2 with drugs that inhibit transforming growth factor-beta (TGF-β) signaling, a major upstream inducer of CCN2, could provide a more comprehensive blockade of pro-fibrotic pathways. nih.gov Other potential combination partners include inhibitors of angiotensin II, endothelin-1, or inflammatory mediators, all of which contribute to the fibrotic process. nih.govnih.gov Preclinical studies in relevant animal models will be necessary to evaluate the efficacy and safety of such combination therapies. nih.gov

Table 2: Potential Combination Therapies with OK2

Combination Agent ClassMechanism of ActionRationale for Synergy
TGF-β Inhibitors Blocks the primary upstream signaling pathway for CCN2 production.Dual blockade of CCN2 induction and its direct pro-fibrotic actions.
Angiotensin Receptor Blockers (ARBs) Inhibits the pro-fibrotic effects of angiotensin II.Targets a different but complementary pathway involved in fibrosis.
Endothelin Receptor Antagonists Blocks the vasoconstrictive and pro-fibrotic actions of endothelin-1.Comprehensive inhibition of multiple drivers of fibrogenesis.
Anti-inflammatory Agents Reduces the inflammatory response that contributes to fibrosis.Addresses the inflammatory component of fibrotic diseases.
Nintedanib A tyrosine kinase inhibitor with anti-fibrotic properties. nih.govPotential for additive or synergistic effects by targeting different kinases.
Pirfenidone An anti-fibrotic drug with a partially understood mechanism. mayoclinic.orgEmpirical testing for enhanced efficacy in treating fibrotic diseases.

Further Elucidation of CCN2 Proteolytic Activation and its Inhibition by OK2

Recent research has revealed that full-length CCN2 is a preproprotein that requires proteolytic cleavage to become fully active. nih.govnih.gov Specifically, cleavage of the hinge region by matrix metalloproteinases (MMPs) releases the C-terminal fragment, which is the biologically active form that promotes fibrosis. frontiersin.org The dimeric form of this C-terminal fragment is even more potent. nih.govnih.govresearchgate.net

OK2 is known to bind to the C-terminal (CT) domain of CCN2, thereby blocking its interaction with EGFR. nih.govacs.org A crucial area for future research is to investigate whether OK2 can also interfere with the proteolytic activation of CCN2. It is possible that OK2, by binding to the C-terminal domain, could sterically hinder the access of MMPs to the cleavage site, thereby preventing the generation of the active CCN2 fragment. Understanding this aspect of OK2's mechanism could reveal an additional layer of its anti-fibrotic activity and inform the design of even more effective inhibitors.

Advanced Mechanistic Studies of Long-Term Effects of CCN2/EGFR Axis Inhibition

The therapeutic potential of inhibiting the Cellular Communication Network Factor 2 (CCN2)/Epidermal Growth Factor Receptor (EGFR) signaling axis is an area of growing interest, particularly for fibrotic diseases. The specific inhibitor OK2, a 7-mer cyclic peptide, has demonstrated efficacy in blocking this interaction. researchgate.netacs.orgnih.govnih.govresearchgate.net Advanced mechanistic studies are crucial to understanding the long-term consequences of sustained inhibition of this pathway. These investigations delve into the cellular and molecular changes that occur over extended periods, providing insights into both the sustained therapeutic benefits and potential off-target or adaptive responses.

Prolonged inhibition of the CCN2/EGFR axis is hypothesized to fundamentally alter the cellular microenvironment, particularly in tissues susceptible to fibrotic changes. Mechanistic studies in preclinical models have begun to elucidate these long-term effects. For instance, in murine models of kidney fibrosis, sustained blockade of CCN2 has been shown to prevent the transition from acute kidney injury to chronic kidney disease. researchgate.netportlandpress.com This is achieved by mitigating key pathological processes such as the accumulation of extracellular matrix (ECM) proteins and the epithelial-mesenchymal transition (EMT). researchgate.netportlandpress.com

Long-term studies focusing on CCN2 knockout mice have revealed its critical role in promoting cellular senescence, a state of irreversible cell growth arrest that contributes to tissue aging and fibrosis. mdpi.comnih.gov These studies show that the absence of CCN2 is associated with reduced markers of senescence and diminished fibrotic outcomes in response to injury. mdpi.comnih.gov Therefore, the long-term inhibition of the CCN2/EGFR axis with an agent like OK2 is expected to suppress the establishment of a senescent phenotype in resident cells, thereby preserving tissue function and preventing progressive fibrosis. mdpi.comnih.gov

Furthermore, the CCN2/EGFR axis is deeply implicated in inflammatory responses. Chronic administration of a C-terminal fragment of CCN2 has been shown to induce a sustained pro-inflammatory state in vivo. nih.gov Consequently, long-term inhibition of this interaction by OK2 is predicted to have lasting anti-inflammatory effects. This would involve the persistent downregulation of pro-inflammatory cytokines and the modulation of immune cell infiltration, which are critical drivers of chronic tissue damage. oup.com

A key area of investigation for the long-term effects of CCN2/EGFR inhibition involves understanding potential adaptive mechanisms within the cell. Cells may respond to the chronic blockade of one signaling pathway by upregulating alternative pro-fibrotic or pro-survival pathways. Advanced studies would therefore need to employ transcriptomic and proteomic approaches to identify such compensatory changes. Understanding these adaptive responses is critical for predicting the durability of the therapeutic effect and for designing potential combination therapies to overcome resistance.

Another important long-term consideration is the impact of CCN2/EGFR inhibition on tissue homeostasis and regeneration. nih.govresearchgate.net While this axis is pathogenic in the context of fibrosis, it also plays physiological roles in normal tissue repair. nih.govresearchgate.net Therefore, advanced mechanistic studies must carefully evaluate whether prolonged inhibition impairs the normal healing processes or has any untoward effects on the function of healthy organs. This would involve detailed histological and functional analysis of various organs in long-term in vivo studies.

Detailed Research Findings

CategoryFindingImplication for Long-Term Inhibition
Fibrosis Regulation OK2 inhibits CCN2/EGFR-induced STAT3 phosphorylation and cellular ECM protein synthesis. researchgate.netacs.orgnih.govnih.govresearchgate.net In vivo, OK2 alleviates renal fibrosis in a unilateral ureteral obstruction (UUO) mouse model. researchgate.netacs.orgnih.govnih.govresearchgate.netSustained inhibition is expected to provide long-lasting anti-fibrotic effects by continuously suppressing the primary drivers of ECM deposition.
Cellular Senescence CCN2 can directly induce cellular senescence in various cell types, including tubular epithelial cells and endothelial cells. mdpi.comnih.gov CCN2 knockout mice show reduced senescence and fibrosis after injury. mdpi.comnih.govLong-term blockade of the CCN2/EGFR axis could prevent the accumulation of senescent cells, thereby mitigating age-related organ dysfunction and chronic disease progression.
Inflammation The C-terminal fragment of CCN2 induces a sustained pro-inflammatory response in vivo. nih.gov EGFR inhibition diminishes CCN2-induced renal inflammation. oup.comContinuous inhibition with OK2 is likely to maintain a suppressed inflammatory state in treated tissues, preventing chronic inflammation-driven pathology.
Signaling Pathways OK2 blocks the interaction between the CT domain of CCN2 and EGFR. researchgate.netacs.orgnih.govnih.govresearchgate.net This inhibits downstream signaling, including the ERK pathway. nih.govoup.comresearchgate.netLong-term inhibition would lead to a persistent dampening of these key pro-fibrotic and pro-inflammatory signaling cascades.
Tissue Homeostasis The EGFR pathway is involved in normal organ development, tissue repair, and homeostasis. nih.govresearchgate.netAdvanced studies are required to determine if chronic inhibition of the CCN2/EGFR axis has any adverse effects on normal physiological processes.

Q & A

Q. What is the molecular mechanism by which OK2 inhibits CCN2/EGFR interaction?

OK2 specifically binds to the C-terminal (CT) domain of CCN2, disrupting its interaction with EGFR. This inhibition is structurally mediated, as OK2’s molecular formula (C₄₂H₆₂N₁₄O₉) and weight (907.03 g/mol) enable precise binding to the CT domain, blocking downstream signaling pathways .

Q. How should OK2 be stored and handled to ensure experimental reproducibility?

OK2 in powder form is stable at -20°C for 3 years or 4°C for 2 years. Dissolved in solvents, it remains viable for 6 months at -80°C or 1 month at -20°C. Transport requires ice packs to maintain integrity. Researchers should validate solvent compatibility (e.g., DMSO, saline) before use .

Q. What is the recommended dose conversion method for in vivo studies involving OK2?

Use body surface area (BSA) scaling: for example, a 20 mg/kg dose in mice converts to 10 mg/kg in rats. Adjustments should account for species-specific metabolic rates and toxicity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to assess OK2’s efficacy in blocking CCN2/EGFR-driven fibrosis?

  • Model Selection : Use TGF-β-stimulated fibroblasts or disease models (e.g., renal/lung fibrosis) where CCN2/EGFR crosstalk is prominent.
  • Controls : Include EGFR inhibitors (e.g., gefitinib) or CCN2-neutralizing antibodies for comparative analysis.
  • Readouts : Quantify collagen deposition (via Masson’s trichrome) and CCN2/EGFR co-localization (immunofluorescence) .

Q. What experimental strategies address contradictory data on OK2’s effects in different cellular contexts?

  • Pathway Profiling : Use phospho-kinase arrays to identify context-dependent signaling (e.g., ERK vs. Akt activation).
  • Dose-Response Curves : Test OK2 across a range (e.g., 1–50 µM) to detect biphasic effects.
  • Crosstalk Validation : Combine RNAi (CCN2 knockdown) with OK2 treatment to isolate EGFR-specific effects .

Q. How can researchers validate OK2’s specificity for CCN2/EGFR over related pathways (e.g., HER2)?

  • Selectivity Assays : Screen OK2 against HER2-expressing cells (e.g., SK-BR-3) and compare with HER2-specific inhibitors (e.g., STX-721).
  • Structural Analysis : Perform molecular docking simulations to confirm CT domain binding and rule out off-target interactions .

Q. What methodologies are critical for studying OK2’s impact on Rho/actin signaling in osteoblasts?

  • Pharmacological Perturbation : Pre-treat cells with Rho kinase inhibitors (Y27632) or actin modulators (cytochalasin D) before OK2 exposure.
  • Functional Assays : Measure actin polymerization (phalloidin staining) and osteoblast differentiation markers (ALP, Runx2) .

Q. How can downstream signaling (e.g., ERK/Ets1) be analyzed in OK2-treated fibroblasts?

  • Time-Course Experiments : Collect samples at 15 min, 6 h, and 24 h post-treatment to capture dynamic ERK phosphorylation.
  • Inhibitor Coadministration : Use MEK inhibitors (UO126) to dissect ERK-dependent vs. ERK-independent MMP1 upregulation .

Methodological Considerations

Q. How should researchers handle batch-to-batch variability in OK2 activity?

  • Quality Control : Perform LC-MS to confirm purity (>95%) and functional assays (e.g., EGFR phosphorylation inhibition) for each batch.
  • Documentation : Record storage conditions, dissolution protocols, and solvent lot numbers .

Q. What statistical approaches are recommended for analyzing OK2’s dose-dependent effects?

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for studies comparing OK2 with other inhibitors .

Comparative and Translational Questions

Q. How does OK2 compare to other CCN2-targeting agents (e.g., ASOs, PPARγ agonists) in preclinical models?

  • Efficacy : Measure fibrosis reduction in head-to-head studies using rodent models of scleroderma or diabetic nephropathy.
  • Safety : Monitor organ toxicity (e.g., liver enzymes, creatinine) relative to Rosiglitazone or anti-CCN2 antibodies .

Q. What co-therapies could enhance OK2’s anti-fibrotic effects?

  • Rational Combinations : Pair OK2 with FAK inhibitors (GSK2256098) to synergistically block CCN2 and integrin signaling.
  • Validation : Use transcriptomics (RNA-seq) to identify pathways amplified by dual inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.